

Application Notes: **Phosphatidylethanol** (PEth) in Forensic Toxicology

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Compound of Interest

Compound Name: *Phosphatidylethanol*

Cat. No.: *B1425624*

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Introduction

Phosphatidylethanol (PEth) is a highly specific and sensitive direct biomarker of alcohol consumption, increasingly utilized in forensic toxicology investigations.[1][2] Unlike traditional indirect markers, such as liver enzymes, which can be influenced by other factors like medications or liver disease, PEth is only formed in the body in the presence of ethanol.[1][2][3] This makes it a reliable indicator of recent alcohol ingestion. This application note provides a comprehensive overview of the use of PEth in forensic toxicology, including its formation, analytical methodologies, and the interpretation of results.

Principle of PEth Formation

PEth is a group of abnormal phospholipids formed in cell membranes, primarily in red blood cells.[2][4] Its synthesis is catalyzed by the enzyme phospholipase D (PLD). In the absence of ethanol, PLD hydrolyzes phosphatidylcholine to phosphatidic acid. However, when ethanol is present, PLD preferentially uses ethanol as a substrate in a process called transphosphatidylation, resulting in the formation of PEth.[5] The most abundant and commonly measured PEth homologues in blood are PEth 16:0/18:1 and PEth 16:0/18:2.[4]

Advantages of PEth as an Alcohol Biomarker

The use of PEth in forensic investigations offers several distinct advantages:

- **High Specificity:** PEth is a direct metabolite of ethanol, meaning its presence is a definitive indicator of alcohol consumption.[\[1\]](#)
- **Longer Window of Detection:** PEth has a half-life of approximately 4 to 10 days, allowing for the detection of alcohol consumption for up to three to four weeks after ingestion.[\[4\]](#)[\[5\]](#) This provides a broader timeframe for assessment compared to breath or blood alcohol concentration.
- **Dose-Dependent Relationship:** The concentration of PEth in the blood correlates with the amount of alcohol consumed, allowing for a quantitative estimation of drinking levels (e.g., distinguishing between social and chronic heavy drinking).[\[4\]](#)[\[6\]](#)
- **Stability:** PEth is a stable molecule in stored blood samples, ensuring the integrity of the sample during transport and analysis.[\[7\]](#)
- **Minimal Influence from Other Factors:** PEth levels are generally not significantly affected by age, gender, or liver disease.[\[4\]](#)

Applications in Forensic Toxicology

PEth analysis is a valuable tool in a variety of forensic contexts, including:

- **Driving Under the Influence (DUI) Cases:** To corroborate evidence of chronic excessive drinking in repeat offenders.
- **Child Custody Cases:** To assess parental alcohol consumption and ensure child welfare.[\[1\]](#)
- **Workplace Testing:** For monitoring abstinence in safety-sensitive professions.
- **Post-mortem Investigations:** To determine ante-mortem alcohol use, even when ethanol is no longer detectable.[\[7\]](#)
- **Clinical and Legal Monitoring:** To verify claims of abstinence in individuals in alcohol treatment programs or on probation.

Quantitative Data Summary

The following tables summarize PEth concentrations associated with different levels of alcohol consumption, compiled from various research studies. These values can aid in the interpretation of forensic toxicology results.

Table 1: Interpretation of PEth 16:0/18:1 Concentrations in Whole Blood

Alcohol Consumption Level	PEth Concentration Range (ng/mL)	Reference
Abstinence / Light or No Consumption	< 20	[3] [8] [9]
Social / Moderate Consumption	20 - 200	[4] [6] [8] [9]
Heavy / Excessive Consumption	> 200	[4] [6] [8] [9]

Table 2: Comparative PEth Levels in Different Drinking Populations

Population	PEth 16:0/18:1 Concentration (ng/mL)	Study
Abstainers	Below Limit of Detection - <10	[4]
Social / Moderate Drinkers	4.2 - 112	
Heavy Drinkers	630 - 3700	

Experimental Protocols

Protocol 1: Quantification of PEth 16:0/18:1 and 16:0/18:2 in Whole Blood by LC-MS/MS

This protocol outlines a common method for the extraction and quantification of PEth from whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

- Whole blood samples (collected in EDTA tubes)
- PEth 16:0/18:1 and PEth 16:0/18:2 certified reference materials
- PEth 16:0/18:1-d5 internal standard (IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Isopropanol (LC-MS grade)
- Ammonium formate
- Formic acid
- Deionized water
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Autosampler vials

2. Sample Preparation (Protein Precipitation)

- Pipette 100 µL of whole blood into a microcentrifuge tube.
- Add 25 µL of the internal standard working solution (PEth-d5 in methanol).
- Add 400 µL of cold isopropanol.
- Vortex vigorously for 10 minutes.[\[9\]](#)
- Centrifuge at 10,000 x g for 10 minutes.[\[9\]](#)
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: UPLC system
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Column: C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m)[10]
- Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water[10]
- Mobile Phase B: 50:50 Acetonitrile:Isopropanol[10]
- Flow Rate: 0.5 mL/min[10]
- Injection Volume: 2 μ L[9]
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- MRM Transitions:
 - PEth 16:0/18:1: 701.7 > 255.2 and 701.7 > 281.3[7]
 - PEth 16:0/18:1-d5 (IS): 706.7 > 255.3[7]

4. Data Analysis

- Quantify PEth concentrations using a calibration curve prepared in blank blood.
- The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.

Protocol 2: Analysis of PEth from Dried Blood Spots (DBS)

This protocol describes the extraction of PEth from dried blood spots for analysis.

1. Materials and Reagents

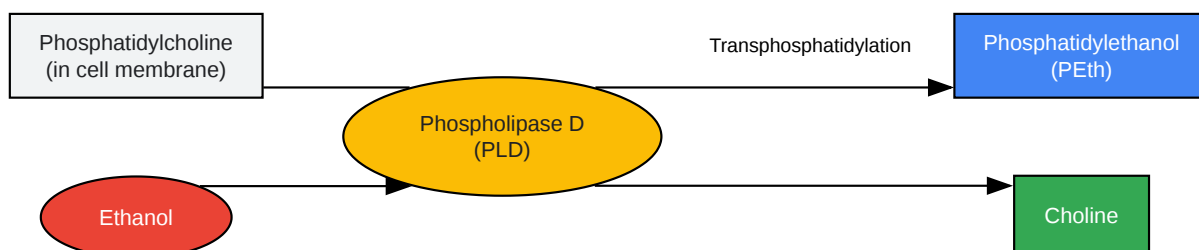
- Dried blood spot collection cards

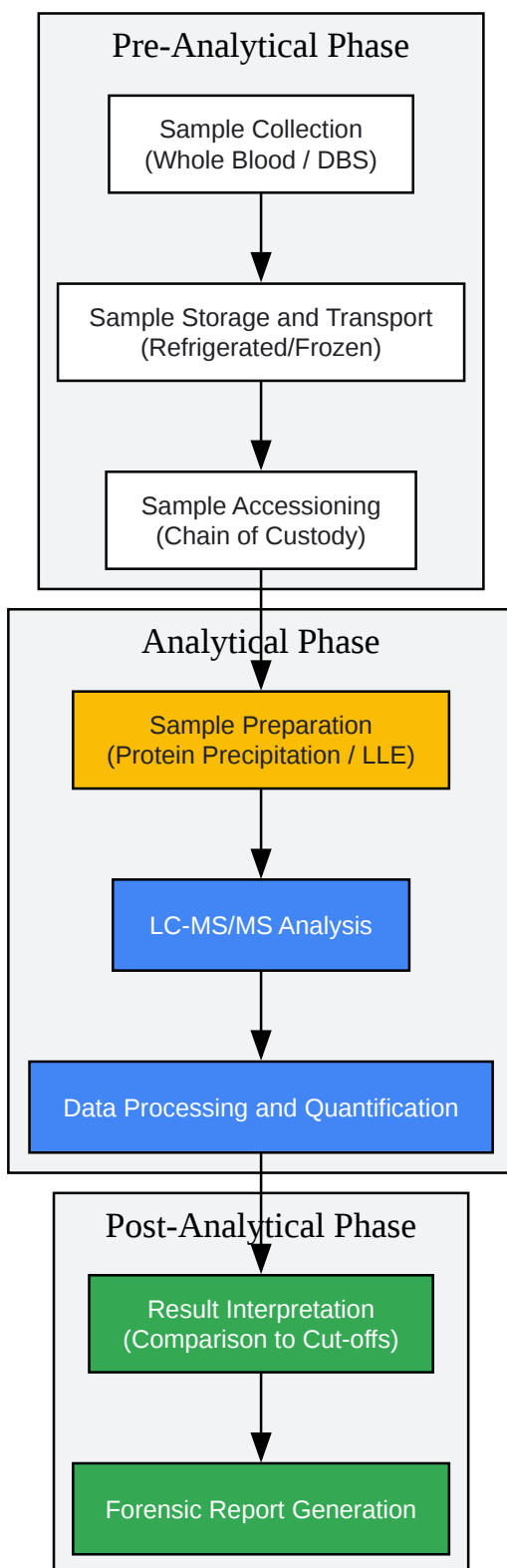
- Reagents from Protocol 1
- Hole punch (e.g., 3 mm)
- Extraction solvent (e.g., hexane or a mixture of tert-butyl methyl ether and 2-propanol)[3][11]

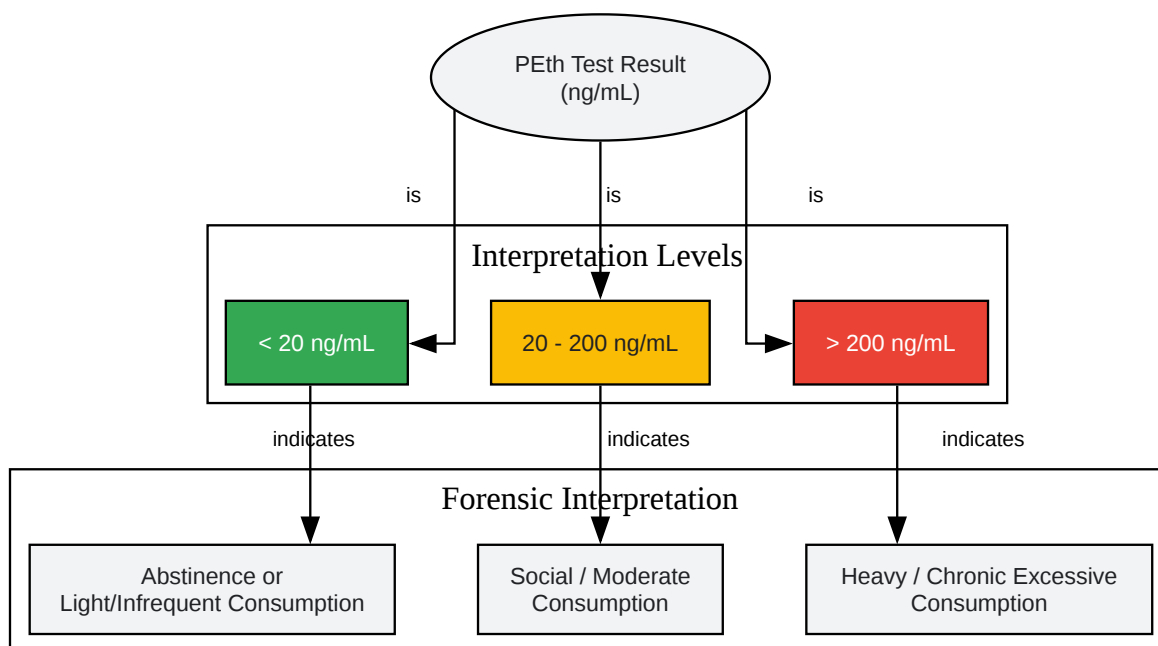
2. Sample Preparation

- Punch out a 3 mm disc from the center of the dried blood spot.
- Place the disc into a microcentrifuge tube.
- Add 25 µL of the internal standard working solution.
- Add 1 mL of extraction solvent.
- Vortex and sonicate the sample.
- Centrifuge the sample.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations







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